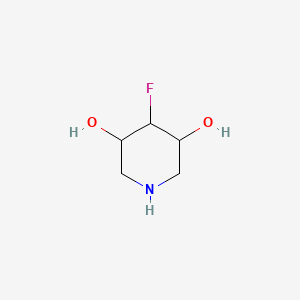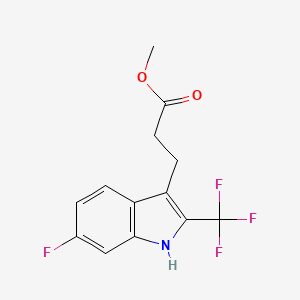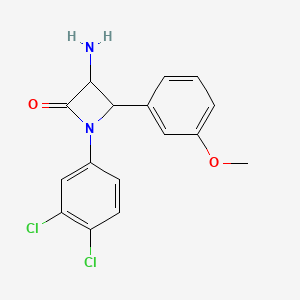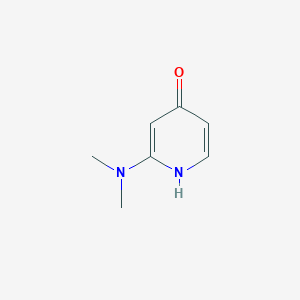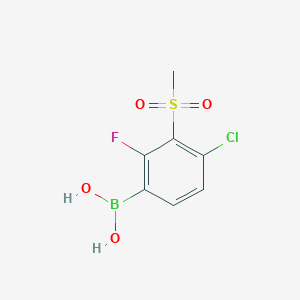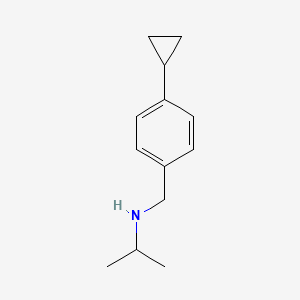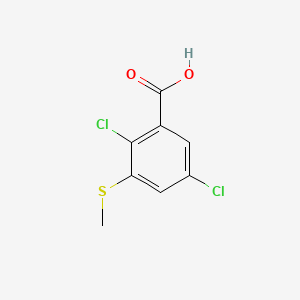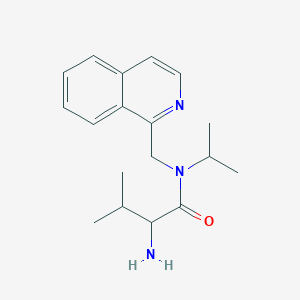
2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline with an appropriate amine and a butanamide derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the best reaction conditions.
化学反応の分析
Types of Reactions
2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学的研究の応用
2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide
- 2-amino-N-isoquinolin-1-ylmethyl-acetamide
Uniqueness
Compared to similar compounds, 2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide stands out due to its unique structural features, such as the presence of both an isoquinoline moiety and a but
特性
分子式 |
C18H25N3O |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
2-amino-N-(isoquinolin-1-ylmethyl)-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C18H25N3O/c1-12(2)17(19)18(22)21(13(3)4)11-16-15-8-6-5-7-14(15)9-10-20-16/h5-10,12-13,17H,11,19H2,1-4H3 |
InChIキー |
JELMZQWRRFRPBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


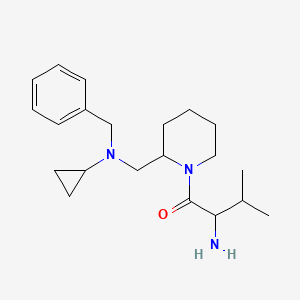
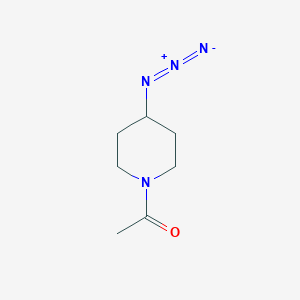
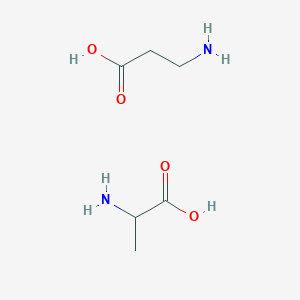
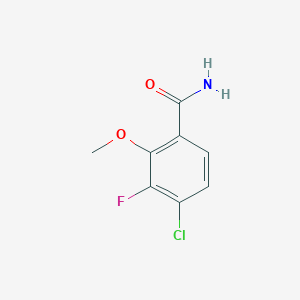


![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
